4-[(4-Methylphenyl)sulphonyl]morpholine
Description
Historical Perspectives on Sulfonamide Class Compounds in Chemical Research
The journey of sulfonamide compounds in chemical research is a pivotal chapter in the history of medicine. These synthetic antimicrobial agents were the first to be used systemically and effectively against bacterial infections, heralding the dawn of the antibiotic age. nih.gov The story began in the 1930s with the discovery of Prontosil, a sulfonamide-containing dye, which was found to have potent antibacterial properties. researchgate.netresearchgate.net This breakthrough, which earned Gerhard Domagk a Nobel Prize, revealed that the in vivo metabolism of Prontosil produced the active antibacterial agent, sulfanilamide (B372717). researchgate.net
This discovery spurred the synthesis of thousands of sulfanilamide derivatives, leading to the development of more effective and less toxic drugs. nih.gov Sulfonamides function as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for the synthesis of folic acid, a vital nutrient for bacterial growth. nih.gov Humans are unaffected by this mechanism as they obtain folic acid from their diet. nih.gov The versatility of the sulfonamide group extends beyond antibacterial agents, forming the basis for other important classes of drugs, including diuretics and hypoglycemic agents. nih.gov
The Morpholine (B109124) Heterocycle: Fundamental Chemical Attributes and Research Relevance
Morpholine, with the chemical formula O(CH₂CH₂)₂NH, is a six-membered heterocyclic organic compound containing both an amine and an ether functional group. researchgate.nete3s-conferences.org This structure imparts a unique set of chemical properties. The ether group's electron-withdrawing nature makes the nitrogen atom less nucleophilic and less basic compared to structurally similar secondary amines like piperidine. researchgate.nete3s-conferences.org Morpholine is a colorless liquid with a characteristic fish-like odor. e3s-conferences.org
In the realm of chemical research, morpholine is highly valued as a versatile building block in organic synthesis and medicinal chemistry. researchgate.netuni.lu Its inclusion in a molecule can enhance potency and modulate pharmacokinetic properties. uni.luchemicalbook.com Consequently, the morpholine nucleus is a feature in numerous approved drugs, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. researchgate.net Beyond its role in pharmaceuticals, morpholine and its derivatives are utilized in various industrial applications, serving as corrosion inhibitors, emulsifiers, and solvents for resins and dyes. nih.gov
Synergy of Sulfonyl and Morpholine Moieties in Contemporary Organic Chemistry
The combination of a sulfonyl group and a morpholine ring into a sulfonylmorpholine scaffold creates molecules with significant potential in medicinal chemistry. The sulfonyl group, with its ability to form strong hydrogen bonds, often acts as a key interacting moiety with biological targets like enzymes. nih.gov When attached to a morpholine ring, the resulting structure gains favorable physicochemical properties imparted by the heterocycle, such as improved solubility and metabolic stability. nih.govuni.lu
The morpholine moiety in these compounds is not merely a passive scaffold but an active contributor to the molecule's biological activity. nih.gov Research into sulfonylmorpholine derivatives has shown their potential as potent therapeutic agents. For instance, certain morpholino-containing sulfonamide derivatives have demonstrated promising in vivo activity in anticancer studies. nih.gov The synergistic combination of the sulfonyl group's target-binding capability and the morpholine ring's advantageous pharmacological profile makes the sulfonylmorpholine scaffold a subject of ongoing interest in the design of novel bioactive compounds. e3s-conferences.orgnih.gov
Identifying Research Lacunae for 4-[(4-Methylphenyl)sulphonyl]morpholine within Academic Literature
Despite the established importance of both the sulfonamide and morpholine moieties, a comprehensive review of the academic literature reveals a significant lack of in-depth research specifically on the compound this compound. While the compound is commercially available and listed in chemical databases, its synthesis, characterization, and potential applications are not extensively documented in peer-reviewed journals. sigmaaldrich.com
Publicly available information is largely limited to basic identifiers and predicted properties. For instance, the PubChem database provides the molecular formula, SMILES notation, and predicted data such as XlogP and collision cross-section values. uni.lu However, there is a conspicuous absence of published experimental data, such as detailed nuclear magnetic resonance (NMR) or infrared (IR) spectra, and crystallographic analysis. While studies on structurally similar compounds like 4-(benzenesulfonyl)-morpholine exist, which include spectroscopic and structural data, such detailed investigations for this compound are yet to be found in the public domain. researchgate.net This indicates that while the compound is known, it has not been a subject of focused academic study.
Aims and Scope of Comprehensive Chemical Investigations on this compound
Given the identified gaps in the scientific literature, a comprehensive chemical investigation of this compound is warranted. The primary aims of such research should be to:
Develop and optimize a synthetic route to the compound, with detailed reporting of reaction conditions, yields, and purification methods. While general methods for the synthesis of related compounds are known, a specific and efficient protocol for this molecule would be valuable. researchgate.net
Perform thorough spectroscopic characterization of the purified compound. This would involve acquiring and interpreting ¹H NMR, ¹³C NMR, and IR spectra to confirm the molecular structure and provide reference data for future studies.
Determine the single-crystal X-ray structure of the compound. This would provide definitive proof of its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Investigate the fundamental physicochemical properties of the compound, such as its solubility in various solvents, melting point, and thermal stability.
Conduct preliminary biological screening to explore its potential as a lead compound in medicinal chemistry, given the established activities of related sulfonylmorpholine structures. nih.gov
Such a systematic study would fill the current knowledge void and provide a solid foundation for any future exploration of this compound's potential applications in materials science, organic synthesis, or drug discovery.
Compound Data
Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₃S | uni.lu |
| Molecular Weight | 241.31 g/mol | chemicalbook.com |
| IUPAC Name | 4-[(4-methylphenyl)sulfonyl]morpholine | uni.lu |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | uni.lu |
| InChI | InChI=1S/C11H15NO3S/c1-10-2-4-11(5-3-10)16(13,14)12-6-8-15-9-7-12/h2-5H,6-9H2,1H3 | uni.lu |
| InChIKey | NBTTYMBZXDHFCP-UHFFFAOYSA-N | uni.lu |
| Predicted XlogP | 1.1 | uni.lu |
Predicted Collision Cross Section Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 242.08455 | 150.6 |
| [M+Na]⁺ | 264.06649 | 157.6 |
| [M-H]⁻ | 240.06999 | 156.4 |
| [M+NH₄]⁺ | 259.11109 | 165.8 |
| [M+K]⁺ | 280.04043 | 155.8 |
| [M+H-H₂O]⁺ | 224.07453 | 143.6 |
| Data sourced from PubChemLite uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-10-2-4-11(5-3-10)16(13,14)12-6-8-15-9-7-12/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTTYMBZXDHFCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212793 | |
| Record name | Morpholine, 4-(p-tolylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6339-26-0 | |
| Record name | 4-[(4-Methylphenyl)sulfonyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6339-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-((4-Methylphenyl)sulfonyl)morpholine | |
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| Record name | 6339-26-0 | |
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| Record name | Morpholine, 4-(p-tolylsulfonyl)- | |
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| Record name | 4-[(4-methylphenyl)sulphonyl]morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.119 | |
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| Record name | 4-[(4-Methylphenyl)sulfonyl]morpholine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PYW39YE2V4 | |
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Advanced Synthetic Methodologies for 4 4 Methylphenyl Sulphonyl Morpholine
Established Synthetic Pathways for 4-[(4-Methylphenyl)sulphonyl]morpholine
The traditional and most direct route to N-substituted sulfonamides like this compound involves the reaction of an amine with a sulfonyl chloride.
Examination of Literature-Reported Sulfonylation Protocols Involving Morpholine (B109124)
The most widely documented method for synthesizing this compound is the sulfonylation of morpholine with p-toluenesulfonyl chloride. This reaction is a classic example of nucleophilic substitution at a sulfur atom. The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the p-toluenesulfonyl chloride, leading to the displacement of the chloride ion.
A common practice involves the use of a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. cbijournal.comresearchgate.net Pyridine is frequently employed for this purpose as it can serve as both a base and a solvent. cbijournal.comresearchgate.net Other organic bases like triethylamine (B128534) are also used. cbijournal.com The fundamental reaction is robust, but feebly basic amines may react slowly, sometimes leading to hydrolysis of the sulfonyl chloride, especially in aqueous media. researchgate.net
Analysis of Precursor Reactants and Reaction Conditions for this compound Synthesis
The primary precursor reactants for this synthesis are morpholine and p-toluenesulfonyl chloride (often abbreviated as TsCl). The reaction conditions can be varied to optimize the yield and purity of the final product, this compound. Key parameters include the choice of solvent, the type and amount of base used, the reaction temperature, and the duration of the reaction.
For instance, secondary sulfonamides have been prepared by reacting the corresponding amine with p-toluenesulfonyl chloride in acetonitrile (B52724) without a catalyst. researchgate.net In many standard procedures, an organic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) is used, and the reaction is often conducted at temperatures ranging from 0 °C to room temperature to control its exothermicity. cbijournal.com
Table 1: Comparison of Conventional Synthesis Conditions
| Parameter | Method A | Method B |
| Reactant 1 | Morpholine | Morpholine |
| Reactant 2 | p-Toluenesulfonyl chloride | p-Toluenesulfonyl chloride |
| Solvent | Pyridine | Dichloromethane (DCM) / THF |
| Base | Pyridine (acts as solvent and base) | Triethylamine |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Yield | High | Moderate to High |
| Reference | cbijournal.comresearchgate.net | cbijournal.com |
Exploration of Novel and Sustainable Synthetic Routes to this compound
Driven by the need for more efficient and environmentally friendly processes, research has focused on developing novel synthetic methodologies.
Development of Catalytic Synthesis Approaches for Enhanced Efficiency and Selectivity
To overcome the limitations of traditional methods, which can require harsh conditions or are unsuitable for less reactive amines, catalytic systems have been developed. Catalysis is a cornerstone of green chemistry, as it can reduce the activation energy of reactions, thereby minimizing byproducts and waste. sci-hub.se
One notable advancement is the use of indium metal as a catalyst for the sulfonylation of amines. organic-chemistry.orgelsevierpure.com This method is mild and efficient, proceeding at room temperature in a solvent like acetonitrile, and importantly, it does not require a strong base. organic-chemistry.org The indium catalyst is air-stable, non-toxic, and can be recycled multiple times without significant loss of activity, making it a practical and scalable option. organic-chemistry.org Other metal-based catalytic systems, including those using copper, palladium, and nickel, have also been explored for the synthesis of N-aryl sulfonamides, offering pathways with broad substrate scope and high efficiency. nih.govnih.govresearchgate.net
Table 2: Catalytic vs. Non-Catalytic Sulfonylation
| Feature | Conventional Method (e.g., Pyridine) | Indium-Catalyzed Method |
| Catalyst | None | Indium metal |
| Base | Required (e.g., Pyridine, Triethylamine) | Base-free |
| Conditions | Can require elevated temperatures for less reactive amines | Mild (Room Temperature) |
| Efficiency | Variable, potential for side reactions | High yields, high chemoselectivity |
| Recyclability | Base is consumed | Catalyst can be recycled |
| Reference | cbijournal.com | organic-chemistry.org |
Implementation of Green Chemistry Principles in this compound Production
Green chemistry principles aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, this involves using safer solvents, reducing waste, and improving energy efficiency. A significant step in this direction is the use of water as a solvent. sci-hub.sersc.orgresearchgate.net
A facile and environmentally friendly synthesis of sulfonamides has been developed that uses equimolar amounts of the amine and sulfonyl chloride in water, with dynamic pH control using sodium carbonate as the base. rsc.orgresearchgate.net This method eliminates the need for toxic organic solvents and bases like pyridine. The product often precipitates directly from the reaction mixture upon acidification, simplifying isolation to a mere filtration step and yielding products with excellent purity. rsc.org Other green approaches include solvent-free reactions and the use of recyclable solvents like polyethylene (B3416737) glycol (PEG-400). sci-hub.se
Process Optimization Studies for Scalable Synthesis of this compound
For industrial applications, the synthesis of this compound must be scalable, efficient, and safe. Process optimization studies focus on refining reaction parameters to maximize yield and throughput while minimizing costs and hazards. A key technology enabling this is continuous flow synthesis. rsc.orgacs.orgacs.org
Flow chemistry offers superior control over reaction parameters like temperature and mixing, enhancing safety, especially for highly exothermic reactions. rsc.org Automated flow synthesis platforms can rapidly screen various conditions and produce compound libraries with high purity. acs.orgnih.gov For instance, a process can be optimized by systematically varying temperature, residence time, and reactant molar ratios. researchgate.net The development of automated systems that combine continuous flow reactors with real-time analytics (e.g., HPLC) and machine learning algorithms allows for swift optimization, leading to higher yields, reduced waste, and a significant reduction in process development time. researchgate.netresearchgate.net
Table 3: Key Parameters in Process Optimization Studies
| Parameter | Description | Impact on Synthesis | Optimization Goal |
| Temperature | The heat at which the reaction is conducted. | Affects reaction rate and selectivity. | Find the optimal balance between reaction speed and minimizing side products. |
| Residence Time | The duration reactants spend in the reactor (in flow chemistry). | Determines the extent of reaction completion. | Minimize time while achieving maximum conversion. |
| Reactant Ratio | The molar ratio of morpholine to p-toluenesulfonyl chloride. | Can influence yield and byproduct formation. | Use the most cost-effective ratio that maximizes product yield. |
| Solvent/Catalyst | The medium and any catalytic species used. | Impacts reaction rate, solubility, and environmental footprint. | Select green, efficient, and recyclable options. |
| Flow Rate | The speed at which reactants are pumped through a flow reactor. | Controls residence time and throughput. | Maximize throughput without compromising yield or safety. |
Rigorous Purification and Isolation Techniques for High-Purity this compound
The isolation and purification of this compound from a reaction mixture are critical steps to ensure the final product meets the stringent purity requirements for its intended applications. The primary methods employed are chromatographic techniques and crystallization protocols, each tailored to exploit the specific physicochemical properties of the compound.
Chromatographic Methodologies for Compound Isolation
Column chromatography is a fundamental and highly effective technique for the purification of this compound. This method separates compounds based on their differential adsorption onto a stationary phase while a mobile phase passes through it. For sulfonamides like the target compound, silica (B1680970) gel is a commonly used stationary phase due to its polar nature.
The selection of an appropriate mobile phase (eluent) is crucial for achieving good separation. A solvent system with a polarity that allows for the differential migration of the desired compound and impurities along the column is essential. The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC), which helps in identifying the fractions containing the pure product.
A common practice for the purification of sulfonamides involves the use of a gradient of solvents, starting with a less polar solvent and gradually increasing the polarity. For instance, a mixture of hexanes and ethyl acetate (B1210297) is often employed. The separation is based on the principle that more polar compounds will have a stronger affinity for the silica gel and thus elute more slowly, while less polar compounds will travel down the column more quickly.
Table 1: Illustrative Parameters for Column Chromatography of this compound
| Parameter | Details |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane-Ethyl Acetate gradient |
| Elution Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |
| Typical Rf Value | Varies depending on the exact eluent composition |
Note: The specific gradient and Rf values would be determined empirically for each specific purification.
Flash column chromatography, a variation that uses pressure to increase the flow rate of the mobile phase, can significantly reduce the purification time while maintaining effective separation.
Crystallization and Recrystallization Protocols for Material Refinement
Crystallization is a powerful technique for the final purification of solid organic compounds. The principle relies on the higher solubility of the compound in a hot solvent and its lower solubility upon cooling, leading to the formation of crystals while impurities remain in the solution.
The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature or below. For sulfonamides, which possess both polar (sulfonamide group) and non-polar (aryl group) characteristics, a single solvent may not always be optimal. In such cases, a mixed solvent system, or solvent pair, is often utilized.
A common and effective solvent for the recrystallization of this compound is aqueous ethanol (B145695). The ethanol component solvates the non-polar benzene (B151609) ring, while the water provides a highly polar environment for the sulfonamide and morpholine moieties. The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. If the solution is colored by impurities, activated charcoal can be added to the hot solution to adsorb them before filtration.
The efficiency of the recrystallization process is evaluated by the yield of the recovered pure crystals and their melting point, which should be sharp and consistent with the literature value for the pure compound.
Table 2: General Recrystallization Protocol for this compound
| Step | Procedure |
| Solvent Selection | Ethanol/Water mixture |
| Dissolution | Dissolve the crude solid in a minimum amount of hot solvent. |
| Decolorization (if needed) | Add activated charcoal to the hot solution and filter. |
| Crystallization | Allow the filtrate to cool slowly to room temperature, then in an ice bath. |
| Isolation | Collect the crystals by vacuum filtration. |
| Drying | Dry the crystals under vacuum to remove residual solvent. |
Comprehensive Structural Elucidation and Spectroscopic Characterization of 4 4 Methylphenyl Sulphonyl Morpholine
Advanced Spectroscopic Investigations
Advanced spectroscopic techniques are indispensable for the detailed structural elucidation of organic molecules. For 4-[(4-methylphenyl)sulphonyl]morpholine, a combination of NMR and IR spectroscopy allows for a complete assignment of its proton and carbon environments, as well as the identification of its key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
NMR spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei. By analyzing the NMR spectra, one can deduce the connectivity and spatial arrangement of atoms within a molecule.
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the morpholine (B109124) ring and the tosyl group. The aromatic protons of the p-tolyl group typically appear as two doublets in the downfield region of the spectrum, a result of their mutual coupling. The protons on the carbon atoms adjacent to the nitrogen and oxygen atoms of the morpholine ring resonate at different chemical shifts due to the varying electron-withdrawing effects of these heteroatoms and the sulfonyl group. The methyl protons of the tosyl group give rise to a characteristic singlet in the upfield region.
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (ortho to SO₂) | ~7.70 | Doublet |
| Aromatic (meta to SO₂) | ~7.35 | Doublet |
| Morpholine (CH₂-N) | ~3.75 | Triplet |
| Morpholine (CH₂-O) | ~3.30 | Triplet |
| Methyl (CH₃) | ~2.45 | Singlet |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used for the NMR experiment.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In this compound, distinct signals are observed for the aromatic carbons, the morpholine carbons, and the methyl carbon. The carbon attached to the sulfur atom and the carbon bearing the methyl group in the tosyl moiety have characteristic chemical shifts. Similarly, the carbons of the morpholine ring adjacent to the nitrogen and oxygen atoms are distinguishable.
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic (C-SO₂) | ~144.0 |
| Aromatic (quaternary) | ~133.0 |
| Aromatic (CH) | ~129.9, ~127.5 |
| Morpholine (C-N) | ~66.0 |
| Morpholine (C-O) | ~45.8 |
| Methyl (CH₃) | ~21.5 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used for the NMR experiment.
To unequivocally assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY spectra would show correlations between the adjacent protons in the morpholine ring and between the ortho and meta protons of the tosyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to definitively assign the carbon signals based on the known proton assignments. For instance, the signal for the morpholine protons adjacent to the nitrogen would correlate with the corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between different functional groups. For example, correlations would be observed between the protons of the morpholine ring and the quaternary carbon of the tosyl group, as well as between the methyl protons and the aromatic carbons.
Infrared (IR) Spectroscopy of this compound
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the sulfonyl and morpholine functionalities. The strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group are particularly prominent. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, as well as the C-N and C-O stretching vibrations of the morpholine ring, also give rise to distinct peaks.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Asymmetric SO₂ Stretch | ~1340-1360 | Strong |
| Symmetric SO₂ Stretch | ~1160-1180 | Strong |
| Aromatic C-H Stretch | ~3000-3100 | Medium |
| Aliphatic C-H Stretch | ~2850-2960 | Medium |
| C-N Stretch | ~1100-1300 | Medium |
| C-O-C Stretch | ~1070-1150 | Strong |
Mass Spectrometry (MS) of this compound
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, with the molecular formula C₁₁H₁₅NO₃S, the predicted monoisotopic mass is 241.07727 Da. uni.lu
HRMS analysis of this compound would be expected to yield data consistent with this exact mass. The table below outlines the predicted m/z values for various adducts of the parent molecule that could be observed in an HRMS experiment. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 242.08455 |
| [M+Na]⁺ | 264.06649 |
| [M-H]⁻ | 240.06999 |
| [M+NH₄]⁺ | 259.11109 |
| [M+K]⁺ | 280.04043 |
| [M+H-H₂O]⁺ | 224.07453 |
| [M]⁺ | 241.07672 |
This interactive table is based on predicted data.
Fragmentation Pathway Analysis for Structural Insights
Upon electron ionization, the molecular ion [C₁₁H₁₅NO₃S]⁺• would be formed. Key fragmentation pathways would likely involve the cleavage of the sulfonamide bond and fragmentation within the morpholine and tosyl moieties.
A primary fragmentation would be the cleavage of the S-N bond, which could lead to the formation of the tosyl radical (•SO₂C₇H₇) and a morpholinium cation, or a tosyl cation ([SO₂C₇H₇]⁺) at m/z 155 and a morpholine radical. The tosyl cation is a common fragment in the mass spectra of tosyl derivatives. Further fragmentation of the tosyl cation could lead to the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91 through the loss of SO₂.
Fragmentation of the morpholine ring could also occur. The loss of ethene (C₂H₄) from the morpholine ring is a characteristic fragmentation pathway for morpholine derivatives, which would result in a fragment ion with a corresponding mass loss.
Single-Crystal X-ray Diffraction Studies of this compound
Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state.
Determination of Solid-State Molecular Structure and Stereochemistry
A comprehensive search of the Cambridge Crystallographic Data Centre (CCDC) did not yield a specific entry for the crystal structure of this compound. However, analysis of related structures, such as substituted N-tosylpyrroles, provides insights into the expected molecular geometry. nih.gov In these structures, the tosyl group and the heterocyclic ring adopt specific conformations to minimize steric hindrance. For this compound, it is anticipated that the morpholine ring would adopt a chair conformation, which is its most stable form. The p-toluenesulfonyl group would be attached to the nitrogen atom of the morpholine ring.
Analysis of Intermolecular Interactions and Crystal Packing Motifs
Although the specific crystal packing of this compound is not documented, the analysis of related crystalline sulfonamides allows for predictions of the types of intermolecular interactions that would stabilize its crystal lattice. nih.govnih.gov
Weak intermolecular C-H···O hydrogen bonds are expected to be a significant feature in the crystal packing. nih.gov These interactions would likely involve the hydrogen atoms of the methyl group on the tosyl moiety and the methylene (B1212753) groups of the morpholine ring acting as donors, with the sulfonyl oxygen atoms and the morpholine oxygen atom acting as acceptors.
Chemical Reactivity and Mechanistic Investigations of 4 4 Methylphenyl Sulphonyl Morpholine
Reactivity Profile of the Sulfonamide Moiety within 4-[(4-Methylphenyl)sulphonyl]morpholine
The sulfonamide group is a highly stable functional group, yet it possesses a reactive character that can be exploited under specific conditions. Its reactivity is centered on the sulfur atom and the nitrogen-sulfur (N-S) bond.
The sulfur atom in the sulfonyl group of this compound is significantly electrophilic. This is a consequence of the presence of two highly electronegative oxygen atoms double-bonded to the sulfur, which strongly withdraw electron density. This electron deficiency makes the sulfur atom a prime target for attack by nucleophiles. The reaction typically proceeds via a nucleophilic substitution mechanism at the sulfur center. From the perspective of the sulfur atom, this process is analogous to nucleophilic acyl substitution.
The general mechanism involves the attack of a nucleophile on the sulfur atom, leading to the displacement of the morpholine (B109124) nitrogen. The stability of the resulting morpholinide anion as a leaving group influences the reaction rate. The electrophilicity of the sulfur atom can be modulated by the electronic properties of the aryl group attached to it.
| Nucleophile | Reaction Conditions | Product Type |
| Hydroxide | Aqueous base, heat | p-Toluenesulfonic acid |
| Alkoxides | Alcoholic solvent, base | p-Toluenesulfonate ester |
| Amines | Aprotic solvent | Different sulfonamide |
| Organometallics | Anhydrous conditions | Sulfone |
This table presents typical nucleophilic substitution reactions at the sulfonyl sulfur.
Conversely, the sulfonamide group in its deprotonated form can act as a nucleophile. The nitrogen atom, bearing a lone pair of electrons, can participate in reactions with various electrophiles, leading to N-alkylation or N-arylation products.
The nitrogen-sulfur (N-S) bond in sulfonamides is notably robust and resistant to cleavage under many standard chemical conditions. However, specific reagents and methodologies have been developed to effect its scission. Reductive cleavage is a common strategy, often employing dissolving metal reductions or other strong reducing agents. These methods typically involve single electron transfer (SET) mechanisms.
A variety of reagents have been shown to be effective for the reductive cleavage of the N-S bond in tosylamides.
| Reagent System | General Conditions | Mechanistic Pathway |
| Sodium in liquid ammonia | Low temperature (-78 °C) | Dissolving metal reduction |
| Samarium(II) iodide (SmI2) | THF, room temperature | Single electron transfer |
| Low-valent titanium (from TiCl3-Mg) | THF, ambient temperature | Reductive cleavage |
| Electrochemical reduction | Controlled potential electrolysis | Electron transfer at cathode |
| Visible-light photoredox catalysis | Photocatalyst, light, hydrogen atom donor | Reductive cleavage via radical intermediates |
This table summarizes common methods for the cleavage of the N-S bond in tosylamides.
In addition to cleavage, the sulfonamide moiety can participate in rearrangement reactions. The Smiles rearrangement is a notable intramolecular nucleophilic aromatic substitution where the morpholine ring, if appropriately functionalized to contain a nucleophilic center, could potentially displace the sulfonyl group from the tolyl ring. nih.govwikipedia.org A more common variant is the Truce-Smiles rearrangement, which involves the deprotonation of a benzylic position followed by intramolecular migration. wikipedia.org Radical versions of the Smiles rearrangement have also been developed, expanding the scope of this transformation. nih.gov
Chemical Transformations Involving the Morpholine Ring System of this compound
The presence of the electron-withdrawing p-toluenesulfonyl group significantly influences the reactivity of the morpholine ring, particularly the nitrogen atom and the adjacent α-carbons.
The nitrogen atom in this compound is considerably less basic and nucleophilic compared to an unsubstituted morpholine. The strong electron-withdrawing effect of the tosyl group delocalizes the nitrogen's lone pair of electrons, reducing their availability for protonation or reaction with electrophiles. Consequently, reactions that typically occur at the nitrogen of secondary amines, such as further alkylation or acylation, are generally difficult to achieve with N-tosylmorpholine under standard conditions.
The α-carbons of the morpholine ring (adjacent to the nitrogen) are activated towards deprotonation due to the inductive effect of the sulfonyl group. Treatment with a strong base can generate an α-carbanion, which can then react with various electrophiles. This allows for the functionalization of the morpholine ring at the C2 and C6 positions.
The morpholine ring is a saturated six-membered heterocycle and is generally stable. However, the activation provided by the N-sulfonyl group can render it susceptible to ring-opening reactions under certain conditions. Nucleophilic attack at one of the α-carbons can initiate a ring-opening process, particularly if the ring is strained or if a good leaving group is present elsewhere in the ring.
While direct ring-opening of N-tosylmorpholine is not commonly reported, analogous systems such as N-sulfonyl aziridines readily undergo nucleophilic ring-opening due to their high ring strain. mdpi.com The presence of the electron-withdrawing sulfonyl group activates the aziridine ring towards attack by nucleophiles. mdpi.com This principle suggests that if sufficient activation is provided, for instance through the introduction of further functional groups on the morpholine ring, nucleophilic ring-opening could be a viable reaction pathway.
Derivatization and Functionalization of the Tolyl Moiety in this compound
The tolyl group offers another site for chemical modification of the molecule. Both the aromatic ring and the methyl group can be targeted for functionalization.
The p-tolyl group is an aromatic ring that can undergo electrophilic aromatic substitution reactions. The existing methyl and sulfonylmorpholine substituents direct the position of incoming electrophiles. The methyl group is an activating, ortho-, para-directing group, while the sulfonylmorpholine group is a deactivating, meta-directing group. The outcome of an electrophilic substitution reaction will depend on the balance of these directing effects and the reaction conditions.
The methyl group on the tolyl ring is also a site for potential functionalization. It can undergo free-radical halogenation to introduce a halogen, which can then be displaced by a variety of nucleophiles. Oxidation of the methyl group can lead to the corresponding benzoic acid derivative.
Recent advances in catalysis have provided powerful tools for the functionalization of aryl sulfonamides. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, can be employed to form new carbon-carbon and carbon-heteroatom bonds at the tolyl ring, provided a suitable handle like a halogen is present. ucmerced.edu Late-stage functionalization strategies are also emerging that allow for the direct modification of C-H bonds on the aromatic ring.
| Reaction Type | Reagents | Position of Functionalization | Product |
| Nitration | HNO3/H2SO4 | Ortho to methyl group | 2-Nitro-4-[(4-methylphenyl)sulphonyl]morpholine |
| Halogenation | Br2, FeBr3 | Ortho to methyl group | 2-Bromo-4-[(4-methylphenyl)sulphonyl]morpholine |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | Ortho to methyl group | 2-Acyl-4-[(4-methylphenyl)sulphonyl]morpholine |
| Benzylic Bromination | NBS, light | Methyl group | 4-[(4-(Bromomethyl)phenyl)sulphonyl]morpholine |
| Oxidation | KMnO4 | Methyl group | 4-(Morpholine-4-sulfonyl)benzoic acid |
This table illustrates potential derivatization reactions of the tolyl moiety.
Aromatic Substitution Reactions on the Phenyl Ring
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effect of the substituents on the ring governs the position of substitution. The sulphonylmorpholine group is a deactivating group and a meta-director due to its electron-withdrawing nature, which reduces the electron density of the phenyl ring, making it less reactive towards electrophiles. Conversely, the methyl group is an activating group and an ortho-, para-director. The interplay of these two groups determines the regioselectivity of the substitution.
Common electrophilic aromatic substitution reactions for this compound include nitration and halogenation. For instance, the nitration of this compound would be expected to yield predominantly 4-[(4-methyl-3-nitrophenyl)sulphonyl]morpholine, with the nitro group being directed to the position ortho to the methyl group and meta to the sulphonylmorpholine group.
Similarly, halogenation, such as bromination, can occur on the phenyl ring. The synthesis of compounds like 1-(3-Bromo-4-methylphenylsulfonyl)morpholine and 4-[(4-Bromophenyl)sulfonyl]morpholine has been reported, indicating that bromination of the aromatic ring is a feasible transformation. The position of bromination will depend on the specific reaction conditions and the directing effects of the existing substituents.
Table 1: Examples of Aromatic Substitution Products of this compound Derivatives
| Product Name | Type of Substitution | Reference |
|---|---|---|
| 4-[(4-Nitrophenyl)sulfonyl]morpholine | Nitration | chemspider.com |
| 1-(3-Bromo-4-methylphenylsulfonyl)morpholine | Bromination | |
| 4-[(4-Bromophenyl)sulfonyl]morpholine | Bromination | sigmaaldrich.com |
Transformations at the Methyl Group
The methyl group attached to the phenyl ring is also a site for chemical modification, most notably through free radical halogenation. Under conditions that promote the formation of halogen radicals, such as exposure to UV light or the use of a radical initiator, the methyl group can be halogenated.
A key example of this transformation is the synthesis of Morpholine, 4-[[4-(bromomethyl)phenyl]sulfonyl]-. This reaction involves the substitution of one of the hydrogen atoms of the methyl group with a bromine atom. This benzylic bromination is a well-established reaction that proceeds via a free radical chain mechanism. The resulting bromomethyl derivative is a versatile intermediate that can be used in a variety of subsequent nucleophilic substitution reactions.
Table 2: Example of a Transformation Product at the Methyl Group
| Product Name | Type of Transformation | Reference |
|---|---|---|
| Morpholine, 4-[[4-(bromomethyl)phenyl]sulfonyl]- | Benzylic Bromination | appchemical.com |
Detailed Mechanistic Elucidation of Key Reactions Involving this compound
While specific, in-depth mechanistic studies on reactions involving this compound are not extensively detailed in publicly available literature, the mechanisms can be inferred from well-established principles of organic chemistry.
Kinetic Studies to Determine Reaction Orders and Rate Constants
Detailed kinetic studies, including the determination of reaction orders and rate constants for electrophilic aromatic substitution or free radical halogenation of this compound, are not readily found in the scientific literature. Such studies would be valuable in providing quantitative insights into the reactivity of this molecule.
Investigation of Intermediates and Transition States
The investigation of transient species like intermediates and transition states is crucial for a complete understanding of a reaction mechanism.
In electrophilic aromatic substitution on the phenyl ring of this compound, the key intermediate is the arenium ion, a resonance-stabilized carbocation. The stability of this intermediate is influenced by the substituents on the ring. The electron-withdrawing sulphonylmorpholine group destabilizes the arenium ion, thus deactivating the ring towards substitution. The electron-donating methyl group, on the other hand, stabilizes the carbocation, particularly when the positive charge is located on the carbon atom to which it is attached (ortho and para positions). The transition state for the formation of the arenium ion would be a high-energy species where the aromaticity of the phenyl ring is partially disrupted, and a new bond between a ring carbon and the electrophile is beginning to form.
For the free radical bromination of the methyl group, the key intermediate is a benzylic radical. This radical is stabilized by resonance with the adjacent phenyl ring, which makes the benzylic hydrogens particularly susceptible to abstraction. The transition state for the hydrogen abstraction step would involve a partially broken C-H bond and a partially formed H-Br bond.
Table 3: Postulated Intermediates and Transition States in Key Reactions
| Reaction Type | Key Intermediate | Key Transition State |
|---|---|---|
| Electrophilic Aromatic Substitution | Arenium ion (resonance-stabilized carbocation) | Formation of the arenium ion |
| Free Radical Halogenation | Benzylic radical (resonance-stabilized) | Hydrogen abstraction from the methyl group |
Computational and Theoretical Chemical Studies of 4 4 Methylphenyl Sulphonyl Morpholine
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of a molecule. nih.gov These methods can provide detailed insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's reactivity and properties. For 4-[(4-Methylphenyl)sulphonyl]morpholine, DFT calculations would be instrumental in characterizing its electronic nature. mdpi.com
The study of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is a key indicator of molecular stability; a larger band gap generally implies higher stability and lower chemical reactivity. nih.gov
For this compound, the HOMO would likely be localized on the electron-rich p-toluenesulphonyl group and the morpholine (B109124) ring, while the LUMO would be distributed over the aromatic ring and the sulfonyl group. The precise energy levels and the band gap would be calculated to predict its reactivity in various chemical environments.
Table 1: Representative Data for Frontier Molecular Orbitals
| Parameter | Expected Value (eV) | Description |
| HOMO Energy | - | Energy of the highest occupied molecular orbital. |
| LUMO Energy | - | Energy of the lowest unoccupied molecular orbital. |
| Band Gap (LUMO-HOMO) | - | Energy difference, indicating chemical reactivity. |
Note: Specific values for this compound are not available in the literature. The table illustrates the type of data generated from quantum chemical calculations.
An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are electron-rich or electron-poor. These maps are generated by calculating the electrostatic potential at the surface of the molecule. For this compound, the ESP map would be expected to show negative potential (electron-rich regions) around the oxygen atoms of the sulfonyl group and the morpholine ring, making them likely sites for electrophilic attack. Conversely, positive potential (electron-poor regions) would be anticipated around the hydrogen atoms. This information is critical for predicting intermolecular interactions and the molecule's behavior in biological systems.
Conformational Analysis and Molecular Dynamics Simulations of this compound
The three-dimensional structure and flexibility of a molecule are key determinants of its physical and biological properties. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the possible shapes a molecule can adopt and its behavior over time.
Table 2: Example of Conformational Analysis Data
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
| Chair 1 | 0.0 (most stable) | - |
| Chair 2 | - | - |
| Boat | - | - |
Note: This table is a hypothetical representation of data from a conformational analysis study, as specific data for this compound is not available.
Prediction and Correlation of Spectroscopic Data
Computational methods can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the computational model and structural elucidation. For this compound, theoretical calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. mdpi.comnih.gov For instance, the vibrational frequencies in the IR spectrum can be calculated and assigned to specific bond stretching and bending modes within the molecule. Similarly, NMR chemical shifts can be predicted to aid in the interpretation of experimental NMR spectra. nih.gov The agreement between calculated and experimental spectroscopic data provides confidence in the accuracy of the computed molecular structure and electronic properties. mdpi.com
Computational Prediction of NMR Chemical Shifts and Coupling Constants5.3.2. Simulation of Vibrational (IR) and Electronic (UV-Vis) Spectra5.4. Theoretical Elucidation of Reaction Mechanisms and Pathways5.4.1. Transition State Optimization and Intrinsic Reaction Coordinate (IRC) Calculations5.4.2. Calculation of Activation Energies and Thermodynamic Parameters for Reactions of this compound
General computational chemistry methodologies exist for these types of analyses; however, their specific application to this compound, including detailed research findings and data tables, is not found in the reviewed literature. To generate such an article would require conducting novel, original research, which is beyond the scope of this service.
Synthesis of Analogs and Advanced Derivatization Strategies for 4 4 Methylphenyl Sulphonyl Morpholine
Systematic Synthesis of Substituted Arylsulfonylmorpholine Analogs Based on 4-[(4-Methylphenyl)sulphonyl]morpholine Core Structure
The this compound scaffold offers multiple points for chemical modification, allowing for the systematic development of analog libraries to explore structure-activity relationships (SAR). These modifications can be broadly categorized into derivatization of the phenyl ring and functionalization of the morpholine (B109124) ring.
Modifications on the Phenyl Ring (e.g., Halogenation, Nitration, Alkylation)
Standard aromatic substitution reactions can be applied to the phenyl ring of 4-tosylmorpholine to introduce a variety of substituents, thereby modulating the electronic and steric properties of the molecule.
Nitration: The introduction of a nitro group onto the phenyl ring is a feasible modification. For instance, the compound 4-((4-nitrophenyl)sulfonyl)morpholine is commercially available, indicating that nitration of the parent sulfonamide or a related precursor is a known transformation. sigmaaldrich.com This modification can serve as a handle for further chemical transformations, such as reduction to an amine, which can then be acylated, alkylated, or used in coupling reactions.
Alkylation: Friedel-Crafts alkylation or acylation followed by reduction are standard methods for introducing alkyl groups onto a phenyl ring. These modifications can alter the lipophilicity and steric bulk of the molecule, which can be crucial for its biological activity and pharmacokinetic properties.
Modifications and Functionalization of the Morpholine Ring
The morpholine ring of 4-tosylmorpholine can be functionalized to introduce substituents that can modulate the compound's conformation and provide points for further derivatization. A key strategy involves the ring-opening of activated precursors followed by cyclization.
A notable method for producing substituted morpholines involves the use of 2-tosyl-1,2-oxazetidine as a precursor. nih.govacs.org This strained heterocycle reacts with α-formyl carboxylates in the presence of a base to yield morpholine hemiaminals. nih.govacs.org These intermediates can then be further elaborated to create a diverse range of 2- and 3-substituted morpholines. nih.govacs.org The tosyl group on the nitrogen atom plays a crucial role in the stereochemical outcome of these reactions. nih.govacs.org
This approach allows for the introduction of various substituents at the C-2 and C-3 positions of the morpholine ring, including alkyl and allyl groups, as well as esters that can be further modified. nih.gov The following table summarizes some examples of substituted 4-tosylmorpholine analogs synthesized using this method.
| Starting Materials | Product | Yield |
| 2-Tosyl-1,2-oxazetidine, tert-butyl 2-methyl-3-oxopropanoate | tert-Butyl 3-hydroxy-2-methyl-4-tosylmorpholine-2-carboxylate | 81% |
| 2-Tosyl-1,2-oxazetidine, ethyl 2-formylbutanoate | Ethyl 2-ethyl-3-hydroxy-4-tosylmorpholine-2-carboxylate | 82% |
| 2-Tosyl-1,2-oxazetidine, ethyl 2-formylpent-4-enoate | Ethyl 2-allyl-3-hydroxy-4-tosylmorpholine-2-carboxylate | 51% |
| 2-Tosyl-1,2-oxazetidine, ethyl 2-formyl-4-methylpentanoate | Ethyl 3-hydroxy-2-isobutyl-4-tosylmorpholine-2-carboxylate | 61% |
This table presents a selection of synthesized 4-tosylmorpholine analogs with substitutions on the morpholine ring. Data sourced from nih.gov.
Strategies for Conjugation and Linker Attachment
The functionalized analogs of this compound can be conjugated to other molecules, such as biomolecules or reporter tags, through the use of chemical linkers. nih.govnih.gov The choice of linker is critical as it can influence the stability, solubility, and release of the conjugated molecule. nih.gov
Common conjugation strategies often involve the reaction of a functional group on the morpholine analog with a complementary reactive group on the linker. For example, an amino group introduced onto the phenyl ring (via nitration and reduction) or a hydroxyl or carboxyl group on the morpholine ring can serve as a handle for conjugation.
Linker technologies can be broadly categorized as cleavable or non-cleavable. nih.gov
Cleavable linkers are designed to release the active molecule under specific conditions, such as the low pH environment of tumors or the presence of specific enzymes. nih.gov
Non-cleavable linkers result in the release of the drug with the linker and a part of the antibody attached after degradation of the antibody backbone.
The development of innovative linker strategies is an active area of research, with a focus on improving the therapeutic index of targeted drug conjugates. nih.gov
Development of Diverse Chemical Libraries Utilizing this compound as a Core Scaffold
The this compound core structure is an attractive scaffold for the development of diverse chemical libraries for drug discovery. researchgate.netnih.gov The ability to systematically modify both the phenyl and morpholine rings allows for the generation of a large number of analogs with varied physicochemical properties.
Scaffold-based drug discovery is a common approach where a central core structure is decorated with different substituents to explore the chemical space around a known pharmacophore. nih.gov The morpholine moiety itself is considered a "privileged structure" in medicinal chemistry due to its frequent occurrence in biologically active compounds. nih.gov
Recent research has focused on the synthesis of novel, three-dimensional scaffolds incorporating morpholine rings to create compound libraries with enhanced structural diversity. For example, a scalable synthesis of bis-morpholine spiroacetals has been developed to generate libraries of sp3-rich compounds that are structurally distinct from existing drugs. chemrxiv.org While a specific library based on the this compound scaffold is not explicitly detailed in the literature, the synthetic methodologies described above provide a clear path for its use in the creation of such libraries for high-throughput screening and hit-to-lead optimization. chemrxiv.org
Applications of 4 4 Methylphenyl Sulphonyl Morpholine in Synthetic Organic Chemistry and Materials Science
Utilization as a Versatile Synthetic Intermediate in Complex Molecule Synthesis
The inherent reactivity and structural attributes of 4-[(4-Methylphenyl)sulphonyl]morpholine, also known as N-tosylmorpholine, position it as a valuable building block in the synthesis of more complex molecular architectures. The sulfonamide linkage, while stable, can be strategically cleaved or modified, and the morpholine (B109124) ring can participate in various reactions.
Role in Multicomponent Reactions and Cascade Processes
While specific, detailed research on the direct participation of this compound in multicomponent reactions (MCRs) and cascade processes is limited, the broader class of morpholine derivatives is actively explored in this context. For instance, the formation of N-tosylmorpholine has been observed as a byproduct in reactions involving morpholine and p-toluenesulfonyl chloride, highlighting the potential for its deliberate synthesis and subsequent use. theses.fr The stability of the tosyl group makes it an effective protecting group for the morpholine nitrogen, allowing for selective reactions at other sites of a molecule. In a cascade sequence, the tosyl group could be removed at a later stage to reveal the secondary amine for further functionalization.
Precursor for Other Functionalities
The true potential of this compound as a synthetic intermediate lies in its ability to act as a precursor for other functional groups. The tosyl group is a well-established leaving group in nucleophilic substitution reactions. This allows for the displacement of the tosyl group by a variety of nucleophiles, effectively transforming the sulfonamide into other functional moieties.
| Precursor | Reagent/Condition | Resulting Functionality | Potential Application |
| This compound | Strong reducing agents | Morpholine | Introduction of a secondary amine for further synthesis |
| This compound | Organometallic reagents | Substituted morpholines | Creation of carbon-carbon bonds at the nitrogen position |
| This compound | Nucleophiles (e.g., amines, alkoxides) | Functionalized morpholines | Synthesis of diverse derivatives with potential biological activity |
Exploration of Supramolecular Assembly and Crystal Engineering Applications
The field of supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. The structure of this compound, with its potential for hydrogen bonding via the sulfonyl oxygens and the morpholine oxygen, as well as π-π stacking interactions from the aromatic ring, makes it an interesting candidate for crystal engineering studies.
While specific crystal structure analyses for this compound are not extensively documented in publicly available research, the principles of supramolecular chemistry suggest that it could form predictable and stable crystalline lattices. The interplay of weak interactions, such as C-H···O and C-H···π interactions, would likely play a significant role in the packing of these molecules in the solid state.
Potential Contributions to Polymer Chemistry and Advanced Material Development
The incorporation of morpholine and sulfonamide moieties into polymer backbones can impart desirable properties, such as improved thermal stability, solubility, and biocompatibility. While the direct polymerization of this compound has not been a primary focus of reported research, its potential as a monomer or a modifying agent in polymer synthesis is noteworthy.
For example, bifunctional derivatives of this compound could be synthesized and used in step-growth polymerization to create novel polyamides or polyethers. The rigid tosyl group could enhance the mechanical properties of the resulting polymers, while the morpholine unit could improve their processability and interaction with other materials.
| Polymer Type | Potential Role of this compound derivative | Potential Polymer Properties |
| Polyamides | As a diamine or diacid monomer after modification | Enhanced thermal stability, altered solubility |
| Polyesters | As a diol monomer after modification | Increased rigidity, potential for controlled degradation |
| Functional Polymers | As a side-chain modifying agent | Introduction of specific functionalities for sensing or catalysis |
Q & A
Q. What are the optimal synthetic routes and purification methods for 4-[(4-Methylphenyl)sulphonyl]morpholine?
A common approach involves sulfonylation of morpholine with 4-methylbenzenesulfonyl chloride under reflux in dichloromethane or THF, using a base like triethylamine to scavenge HCl . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Yield optimization (e.g., 80% as reported in disulfonamide syntheses) depends on stoichiometric control of the sulfonyl chloride and reaction time .
| Reaction Parameter | Typical Condition |
|---|---|
| Solvent | Dichloromethane or THF |
| Base | Triethylamine |
| Temperature | Reflux (~40–60°C) |
| Purification | Column chromatography or recrystallization |
Q. How is this compound characterized experimentally?
Key techniques include:
- 1H NMR : Aromatic protons (δ 7.1–8.5 ppm), methyl groups (δ ~2.26 ppm), and morpholine protons (δ 3.5–4.0 ppm) .
- IR : Sulfonyl S=O stretches (~1332 cm⁻¹ and 1160 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 645 for disulfonamide analogs) confirm molecular weight .
- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated in Hirshfeld surface analyses of related sulfonamides .
Q. What are the recommended storage conditions for this compound?
Store at room temperature in a desiccator to prevent hydrolysis. Avoid prolonged exposure to moisture or strong oxidizing agents, as sulfonamides are sensitive to acidic/basic conditions .
Advanced Research Questions
Q. How can structural and electronic properties be analyzed computationally?
Density Functional Theory (DFT) calculations predict electronic distributions, HOMO-LUMO gaps, and electrostatic potential surfaces. For example, Hirshfeld surface analysis of sulfonamide derivatives reveals intermolecular interactions (e.g., C–H···O bonds) that stabilize crystal structures .
Q. What biological activity mechanisms are associated with this compound?
While direct data is limited, structurally similar sulfonamides exhibit enzyme inhibition (e.g., carbonic anhydrase) via coordination to active-site zinc ions. In vitro assays (IC50 measurements) and molecular docking studies are recommended to explore interactions with target proteins .
Q. How can degradation pathways be investigated under varying conditions?
- Oxidative Stability : Use H2O2 or UV light to study sulfonyl group oxidation.
- Hydrolytic Degradation : Monitor in buffered solutions (pH 1–13) via HPLC to identify cleavage products (e.g., morpholine or sulfonic acid derivatives) .
- Thermal Analysis : TGA/DSC evaluates decomposition temperatures and phase transitions .
Q. How do substituent variations impact structure-activity relationships (SAR)?
Comparative studies with analogs (e.g., 4-fluorophenyl or 4-chlorophenyl sulfonamides) reveal:
- Electron-withdrawing groups (e.g., –NO2) enhance electrophilicity and enzyme inhibition.
- Bulky substituents (e.g., benzyl) may sterically hinder target binding .
| Analog | Biological Activity Trend |
|---|---|
| This compound | Baseline activity |
| 4-[(4-Fluorophenyl)sulphonyl]morpholine | Increased enzyme affinity |
| 4-[(4-Nitrophenyl)sulphonyl]morpholine | Enhanced reactivity, lower stability |
Q. What advanced techniques resolve contradictions in spectral data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
